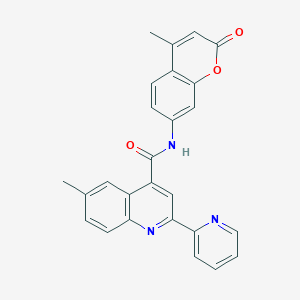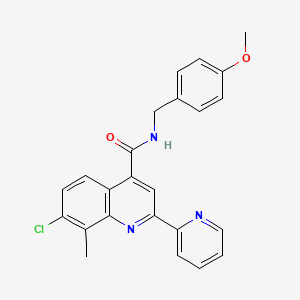
N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as ABAQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide involves the inhibition of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting this enzyme, this compound induces DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. It has also been shown to modulate various signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide is its potent anticancer activity against various cancer cell lines. It also exhibits good pharmacokinetic properties such as good oral bioavailability and low toxicity. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide. One of the potential areas of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases such as inflammation and neurodegenerative disorders. Additionally, the development of this compound analogs with improved potency and selectivity can also be a potential area of research.
Aplicaciones Científicas De Investigación
N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anticancer activity against various cancer cell lines such as breast, lung, colon, and prostate cancer cells.
Propiedades
IUPAC Name |
N-(2-adamantyl)-6-bromo-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN3O/c26-19-3-4-22-20(11-19)21(12-23(28-22)16-2-1-5-27-13-16)25(30)29-24-17-7-14-6-15(9-17)10-18(24)8-14/h1-5,11-15,17-18,24H,6-10H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKHBDJAMXTDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=NC5=C4C=C(C=C5)Br)C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504456.png)

![6-chloro-2-(3-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504470.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B3504480.png)
![ethyl [2-({[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B3504483.png)
![6-bromo-N-{4-[(methylamino)sulfonyl]phenyl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504484.png)
![N-[3-(acetylamino)phenyl]-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504487.png)

![N-(2-bromophenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B3504509.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504526.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3504527.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B3504537.png)
